![molecular formula C15H12ClN3O3S B2984216 3-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 921586-08-5](/img/structure/B2984216.png)
3-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an oxadiazole ring, and an oxolane substituent
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of oxadiazoles and thiophenes , which are known to interact with a wide range of biological targets.
Mode of Action
Oxadiazoles are known to interact with various biological targets and can act asenzyme inhibitors . Thiophenes, on the other hand, have been reported to possess a wide range of therapeutic properties .
Result of Action
Oxadiazoles and thiophenes have been reported to have various biological activities, includinganti-inflammatory , anti-psychotic , anti-arrhythmic , anti-anxiety , anti-fungal , antioxidant , estrogen receptor modulating , anti-mitotic , anti-microbial , kinases inhibiting and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Oxolane Group: The oxolane group is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzothiophene core with the oxadiazole ring and the oxolane group under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The chloro group in the benzothiophene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced oxadiazole derivatives.
Substitution: Products will vary depending on the nucleophile used, but could include amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
Uniqueness
3-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core and oxadiazole ring, which may confer specific electronic properties and biological activities not seen in similar compounds.
Propiedades
IUPAC Name |
3-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-8-4-1-2-6-10(8)23-12(11)13(20)17-15-19-18-14(22-15)9-5-3-7-21-9/h1-2,4,6,9H,3,5,7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEOIJKKCJQCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2984134.png)
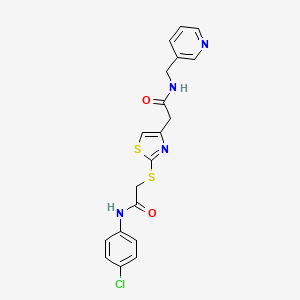
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)
![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)
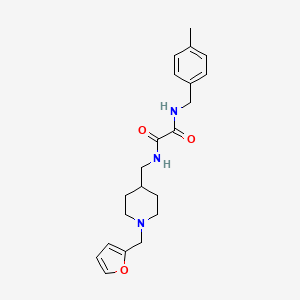
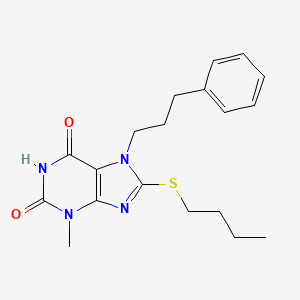
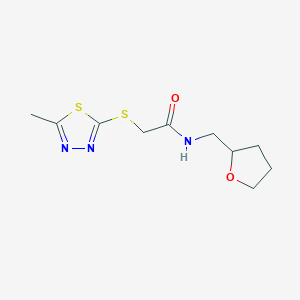
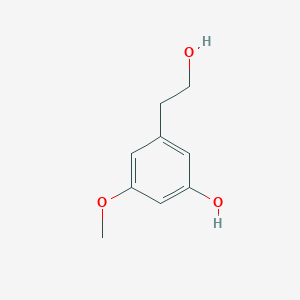
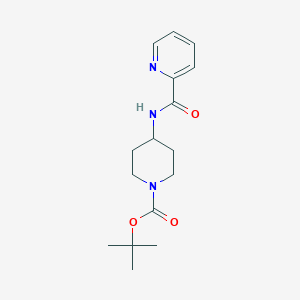
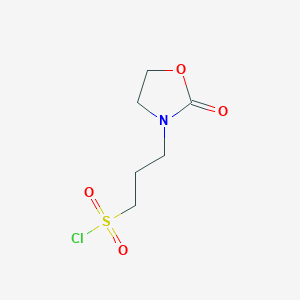

![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)
